molecular formula C15H17ClN2O3S B2960162 N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide CAS No. 879063-84-0

N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2960162
CAS RN: 879063-84-0
M. Wt: 340.82
InChI Key: MDLDBIHONPLLMY-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which are being investigated for the treatment of various autoimmune and inflammatory diseases.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

Sulfonamide derivatives have been investigated for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. The study indicates that specific sulfonamide compounds exhibit adsorption behaviors and binding energies on metal surfaces, suggesting their effectiveness in corrosion prevention (Kaya et al., 2016).

Anti-HIV and Antifungal Activities

Research into sulfonamide compounds has also extended into the development of novel chiral and achiral benzensulfonamides with potential anti-HIV and antifungal activities. This demonstrates the potential of sulfonamide derivatives in contributing to medical treatments and pharmaceutical applications (Zareef et al., 2007).

Antitumor Activity

The synthesis and stereostructure investigation of sulfonamide derivatives have also been explored for their antitumor activities. These compounds inhibit the activity of specific kinases and have shown potential in cancer treatment, indicating the therapeutic applications of sulfonamide compounds (Zhou et al., 2015).

Transfer Hydrogenation Catalysis

Sulfonamide derivatives have been utilized in catalysis, particularly in the transfer hydrogenation of ketones. This application underscores the role of sulfonamides in synthetic chemistry, offering efficient and environmentally friendly catalytic processes (Ruff et al., 2016).

Mechanism of Action

Target of Action

N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as Betrixaban , is a non-vitamin K oral anticoagulant whose action is driven by the competitive and reversible inhibition of Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation .

Mode of Action

Betrixaban acts as a direct inhibitor of Factor Xa . By binding to Factor Xa, Betrixaban prevents the activation of prothrombin to thrombin, thereby inhibiting the coagulation cascade and preventing the formation of blood clots . This interaction with Factor Xa is both competitive and reversible .

Biochemical Pathways

The inhibition of Factor Xa by Betrixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, Betrixaban disrupts this cascade, reducing thrombin generation and ultimately preventing clot formation .

Pharmacokinetics

Betrixaban has a unique pharmacokinetic profile among direct oral anticoagulants. It has the longest half-life in its class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This long half-life allows for consistent anticoagulant effect over 24 hours . Betrixaban is primarily cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency .

Result of Action

The primary result of Betrixaban’s action is the prevention of venous thromboembolism (VTE), which can manifest as deep vein thrombosis or pulmonary embolism . By inhibiting Factor Xa and disrupting the coagulation cascade, Betrixaban reduces the risk of clot formation and subsequent VTE events .

Action Environment

The efficacy and stability of Betrixaban can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of other medications can impact Betrixaban’s metabolism and excretion, potentially altering its efficacy . Therefore, careful consideration of these factors is crucial when administering Betrixaban.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-4-21-13-7-10(2)11(3)8-14(13)22(19,20)18-15-6-5-12(16)9-17-15/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLDBIHONPLLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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